5,7-Dinitro-1H-indazole-3-carboxylic acid
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Overview
Description
5,7-Dinitro-1H-indazole-3-carboxylic acid is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of nitro groups at the 5 and 7 positions and a carboxylic acid group at the 3 position on the indazole ring. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitro-1H-indazole-3-carboxylic acid typically involves the nitration of 1H-indazole-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dinitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
5,7-Dinitro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dinitro-1H-indazole-3-carboxylic acid involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the nitro groups, making it less reactive in certain chemical reactions.
5-Nitro-1H-indazole-3-carboxylic acid: Contains only one nitro group, resulting in different reactivity and applications.
7-Nitro-1H-indazole-3-carboxylic acid: Similar to 5-nitro derivative but with the nitro group at a different position.
Uniqueness
5,7-Dinitro-1H-indazole-3-carboxylic acid is unique due to the presence of two nitro groups, which enhance its reactivity and make it suitable for a wider range of chemical reactions and applications compared to its mono-nitro counterparts.
Properties
Molecular Formula |
C8H4N4O6 |
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Molecular Weight |
252.14 g/mol |
IUPAC Name |
5,7-dinitro-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4N4O6/c13-8(14)7-4-1-3(11(15)16)2-5(12(17)18)6(4)9-10-7/h1-2H,(H,9,10)(H,13,14) |
InChI Key |
IWMGPKOQPCXSEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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